3-(5-Methyl-2-nitrophenoxy)phenol
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Overview
Description
3-(5-Methyl-2-nitrophenoxy)phenol is an organic compound that features a phenol group substituted with a 5-methyl-2-nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-2-nitrophenoxy)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 5-methyl-2-nitrophenol with phenol in the presence of a base such as sodium hydride in a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually argon, and heated to around 125°C for 24 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methyl-2-nitrophenoxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Chromic acid or potassium permanganate can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be used.
Substitution: Halogenation can be achieved using halogens like bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 3-(5-Methyl-2-aminophenoxy)phenol.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
3-(5-Methyl-2-nitrophenoxy)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions due to its phenolic structure.
Medicine: Investigated for its potential anti-inflammatory and anti-tumor properties.
Mechanism of Action
The mechanism of action of 3-(5-Methyl-2-nitrophenoxy)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the nitro group can undergo reduction to form reactive intermediates. These interactions can affect enzyme activity and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Methylphenol: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitrophenol: Lacks the methyl group, affecting its physical and chemical properties.
4-Nitrophenol: Different substitution pattern, leading to different reactivity and applications.
Uniqueness
3-(5-Methyl-2-nitrophenoxy)phenol is unique due to the presence of both a methyl and a nitro group on the phenoxy ring. This combination of substituents imparts specific reactivity and properties that are not found in the similar compounds listed above.
Properties
CAS No. |
74683-22-0 |
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Molecular Formula |
C13H11NO4 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
3-(5-methyl-2-nitrophenoxy)phenol |
InChI |
InChI=1S/C13H11NO4/c1-9-5-6-12(14(16)17)13(7-9)18-11-4-2-3-10(15)8-11/h2-8,15H,1H3 |
InChI Key |
IIDDWEXEJXGKLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OC2=CC=CC(=C2)O |
Origin of Product |
United States |
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